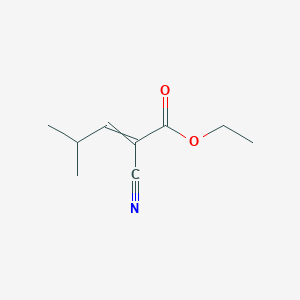

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-

Descripción general

Descripción

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of a cyano group (-CN) and an ester functional group (-COOEt) attached to a pentenoic acid backbone. The (E)-configuration indicates the trans arrangement of substituents around the double bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- typically involves the esterification of 2-Pentenoic acid, 2-cyano-4-methyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Amides or different esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in producing cyanoacetic acid derivatives, which are key precursors in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 2-Pentenoic Acid Derivatives

| Reaction Type | Product | Application |

|---|---|---|

| Nucleophilic Addition | Cyanoacetic acid derivatives | Pharmaceuticals |

| Condensation | α-Amino acids | Anticonvulsants (e.g., Pregabalin) |

| Esterification | Various esters | Flavoring agents and fragrances |

Pharmaceutical Applications

Role in Drug Development

2-Pentenoic acid derivatives are utilized in the development of several pharmaceutical compounds. For instance, it is a precursor for the synthesis of pregabalin, an anticonvulsant used to treat neuropathic pain and epilepsy. The synthesis involves multiple steps where 2-pentenoic acid derivatives are converted into more complex structures through various chemical reactions.

Case Study: Pregabalin Synthesis

Pregabalin is synthesized from (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, which can be derived from 2-pentenoic acid derivatives. The process includes the following steps:

- Formation of Cyano Group: The introduction of a cyano group to an appropriate substrate.

- Hydrogenation: Subsequent hydrogenation to obtain the desired amine structure.

- Final Conversion: Converting the intermediate into pregabalin through additional chemical transformations.

This pathway not only highlights the utility of 2-pentenoic acid derivatives but also emphasizes their significance in developing effective therapeutic agents.

Agrochemical Applications

Herbicidal Activity

Research has indicated that certain derivatives of 2-pentenoic acid exhibit herbicidal properties. For example, compounds synthesized from this acid have been tested for their efficacy against various weeds in agricultural settings.

Table 2: Herbicides Derived from 2-Pentenoic Acid

| Compound Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Z-2-cyano-3-(N(S)-alpha-methyl p-fluorin benzyl amine)-2-pentenoate | Latifoliate weeds | 85 |

| Ethyl ester derivatives | Grassy weeds | 75 |

In field trials, these compounds have shown significant effectiveness in controlling weed populations, making them valuable in crop management strategies.

Industrial Applications

Use in Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry. Its reactivity allows it to participate in polymerization processes, leading to the development of new materials with desirable properties such as flexibility and strength.

Mecanismo De Acción

The mechanism of action of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Pentenoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Pentanoic acid, 4-methyl-, ethyl ester: Lacks the cyano group and has a saturated carbon chain.

2-Butenoic acid, 2-methyl-, 4-methylpentyl ester, (E)-: Similar ester structure but with different alkyl groups.

Uniqueness

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- is unique due to the presence of both a cyano group and an ester group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester is characterized by the following features:

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 759-58-0

Anticonvulsant Properties

Research indicates that derivatives of 2-cyano-4-methyl-2-pentenoic acid exhibit anticonvulsant activity. For instance, studies have shown that these compounds can effectively reduce seizure activity in animal models. A notable study involved administering the compound to mice subjected to induced seizures, where it demonstrated a significant reduction in seizure duration and frequency compared to control groups .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It is suggested that the compound may mimic mechanisms similar to gabapentin, which is known for its efficacy in managing neuropathic pain and seizure disorders .

The biological activity of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester can be attributed to several mechanisms:

- GABA Modulation : The compound may enhance GABAergic transmission, leading to increased inhibition in neural circuits.

- Ion Channel Interaction : It is believed to interact with ion channels involved in neurotransmission, thereby stabilizing neuronal excitability.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound might exert anti-inflammatory effects, which could be beneficial in neurodegenerative conditions .

Case Studies

Toxicological Profile

While the biological activities are promising, the toxicological properties of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester have not been fully elucidated. Initial assessments indicate that it may cause irritation to the eyes and respiratory system upon exposure . Further studies are warranted to comprehensively understand its safety profile.

Propiedades

IUPAC Name |

ethyl 2-cyano-4-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8(6-10)5-7(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFZWJLWGXADAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.